

preparation of Acid orange 156 staining solution

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Compound of Interest

Compound Name: Acid orange 156

Cat. No.: B1290566

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- Title: Preparation of **Acid Orange 156** Staining Solution: An Application Note and Protocol
- Audience: Researchers, scientists, and drug development professionals
- Objective: To provide a detailed protocol for the preparation of **Acid Orange 156** staining solutions for potential use in histological applications.

• Introduction

- **Acid Orange 156** (C.I. 26501) is a synthetic, anionic azo dye.[1] Its primary documented applications are in the textile industry for dyeing materials such as polyamide fibers, and in the manufacturing of paints.[1][2] While **Acid Orange 156** is not a certified biological stain and lacks established protocols in routine histology, its chemical properties as an acid dye suggest potential utility as a cytoplasmic counterstain.[3] Acid dyes, which are negatively charged, bind to positively charged components in tissue sections, such as cytoplasmic proteins, collagen, and muscle fibers.[4] This interaction is typically facilitated by an acidic environment which enhances the positive charge of tissue proteins.[5]
- This document provides a generalized protocol for the preparation of stock and working solutions of **Acid Orange 156** for research and experimental use in histology. The methodologies are based on standard principles for preparing acid dye solutions, such as those for Orange G, a common counterstain in trichrome and Papanicolaou methods.[6][7] Users should note that this application is for research purposes only, and optimization will be required for specific tissues and staining procedures.[8]

• Chemical and Physical Properties

- The key properties of **Acid Orange 156** are summarized below for reference in solution preparation and safety considerations.

- | Property | Value | Reference(s) |
- | :--- | :--- | :--- |
- | C.I. Name | **Acid Orange 156** |[1] |
- | C.I. Number | 26501 |[1] |
- | CAS Number | 68555-86-2 |[8][9] |
- | Molecular Formula | $C_{21}H_{19}N_4NaO_5S$ |[8][9] |
- | Molecular Weight | 462.46 g/mol |[9] |
- | Appearance | Orange powder |[1] |
- | Solubility | Soluble in water (100 g/L at 90°C) |[1] |

• Safety Precautions

- Before handling **Acid Orange 156**, review the Safety Data Sheet (SDS) provided by the manufacturer.
- ◦ Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
- ◦ Inhalation: The powdered dye presents an inhalation hazard. Handle the powder in a chemical fume hood or while wearing an appropriate dust mask.
- ◦ Contact: In case of skin or eye contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.
- ◦ Disposal: Dispose of all dye waste according to local, state, and federal regulations.

• Experimental Protocols

• Part 1: Preparation of 1% (w/v) Stock Solution

- A stock solution is a convenient and accurate way to prepare working solutions of various concentrations.
- Materials and Reagents:
 - ◦ **Acid Orange 156** powder (C.I. 26501)
 - ◦ Deionized or distilled water
 - ◦ 100 mL volumetric flask
 - ◦ 50 mL glass beaker
 - ◦ Magnetic stirrer and stir bar (or glass stirring rod)
 - ◦ Weighing scale and weigh paper
 - ◦ Graduated cylinder
- Procedure:
 - ◦ Weighing: Accurately weigh 1.0 g of **Acid Orange 156** powder and place it into the 50 mL glass beaker.
 - ◦ Initial Dissolving: Add approximately 70 mL of deionized water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the dye is fully dissolved. Gentle warming can aid dissolution but is often not necessary for this concentration.
 - ◦ Transfer: Carefully transfer the dissolved dye solution into the 100 mL volumetric flask.
 - ◦ Rinsing: Rinse the beaker with a small amount of deionized water 2-3 times, adding the rinsewater to the volumetric flask to ensure a complete transfer of the dye.
 - ◦ Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

- Mixing & Storage: Cap the flask and invert it several times to ensure the solution is homogenous. Transfer the solution to a labeled, sealed container. Store at room temperature, protected from light. The solution is stable for several months.

• Part 2: Preparation of 0.5% (w/v) Acidified Working Solution

- This working solution is suitable for use as a general cytoplasmic counterstain. The addition of acetic acid creates an acidic environment (pH ~3-4) that enhances the staining of acidophilic tissue components.[\[5\]](#)
- Materials and Reagents:
 - 1% (w/v) **Acid Orange 156** Stock Solution
 - Glacial Acetic Acid
 - Deionized or distilled water
 - 100 mL volumetric flask or graduated cylinder
 - Pipettes
- Procedure:
 - Dilution: Pipette 50 mL of the 1% (w/v) **Acid Orange 156** stock solution into a 100 mL volumetric flask.
 - Acidification: Add 1.0 mL of glacial acetic acid to the flask.
 - Final Volume: Add deionized water to bring the total volume to 100 mL.
 - Mixing & Storage: Cap and mix thoroughly. This 0.5% (w/v) working solution containing 1% acetic acid is ready for use. Store in a sealed container at room temperature.
- Preparation of Different Volumes:
- | Final Volume | 1% Stock Solution | Glacial Acetic Acid | Deionized Water |

- | :--- | :--- | :--- | :--- |
- | 25 mL | 12.5 mL | 0.25 mL | to 25 mL |
- | 50 mL | 25.0 mL | 0.50 mL | to 50 mL |
- | 200 mL | 100.0 mL | 2.00 mL | to 200 mL |

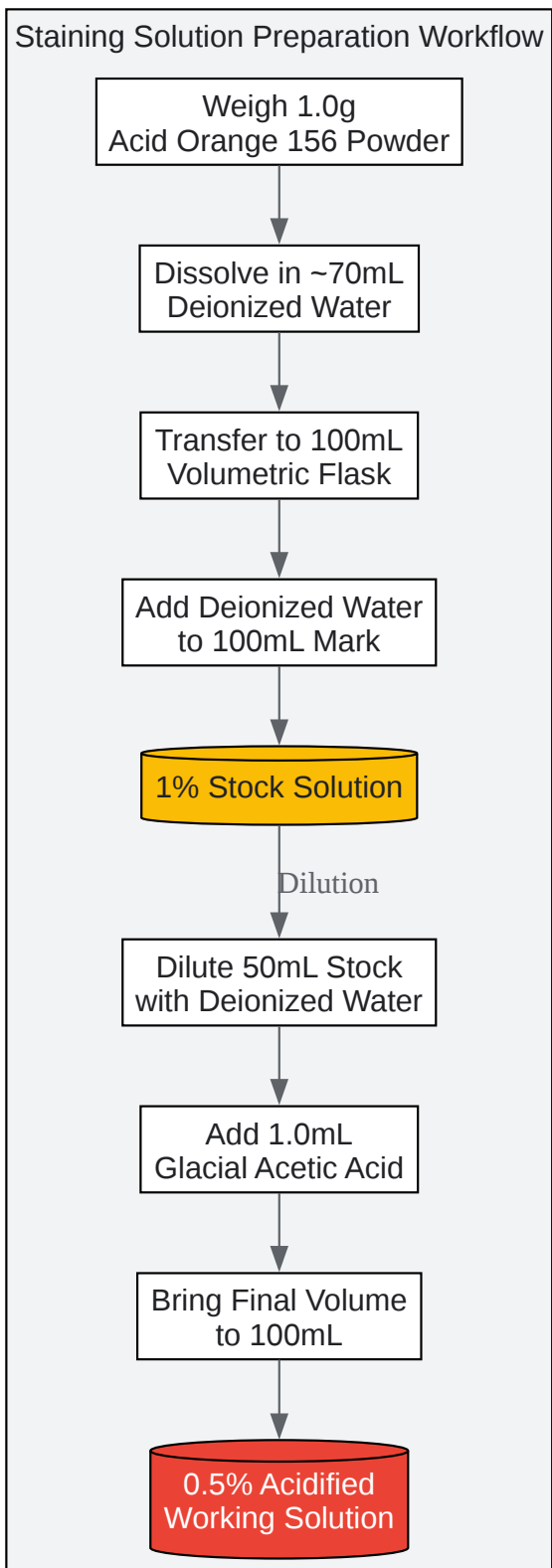
• Example Application: Counterstaining Protocol

- This is a generic workflow for using the prepared **Acid Orange 156** solution as a counterstain for paraffin-embedded tissue sections after nuclear staining with an alum-hematoxylin solution.
- ◦ Deparaffinize and Rehydrate: Bring sections to water through xylene and a graded series of ethanol.
- ◦ Nuclear Staining: Stain with a regressive hematoxylin (e.g., Mayer's or Harris') for 5-10 minutes.
- ◦ Rinse: Wash in running tap water until the water runs clear.
- ◦ Differentiation: Briefly dip in 0.5-1.0% acid-alcohol to remove excess hematoxylin.
- ◦ Bluing: Wash in running tap water or a bluing agent (e.g., Scott's tap water substitute) for 5-10 minutes until nuclei are crisp blue/purple.
- ◦ Counterstaining: Place slides in the 0.5% **Acid Orange 156** working solution for 30 seconds to 2 minutes. Staining time should be optimized.
- ◦ Rinse: Briefly rinse with distilled water or 1% acetic acid solution to remove excess stain.
- ◦ Dehydrate, Clear, and Mount: Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip using a resinous mounting medium.
- Expected Results:
 - ◦ Nuclei: Blue/Purple

- ◦ Cytoplasm, Muscle, Keratin, Collagen: Varying shades of Orange/Yellow-Orange
- ◦ Erythrocytes: Bright Orange/Red-Orange

• Visualizations

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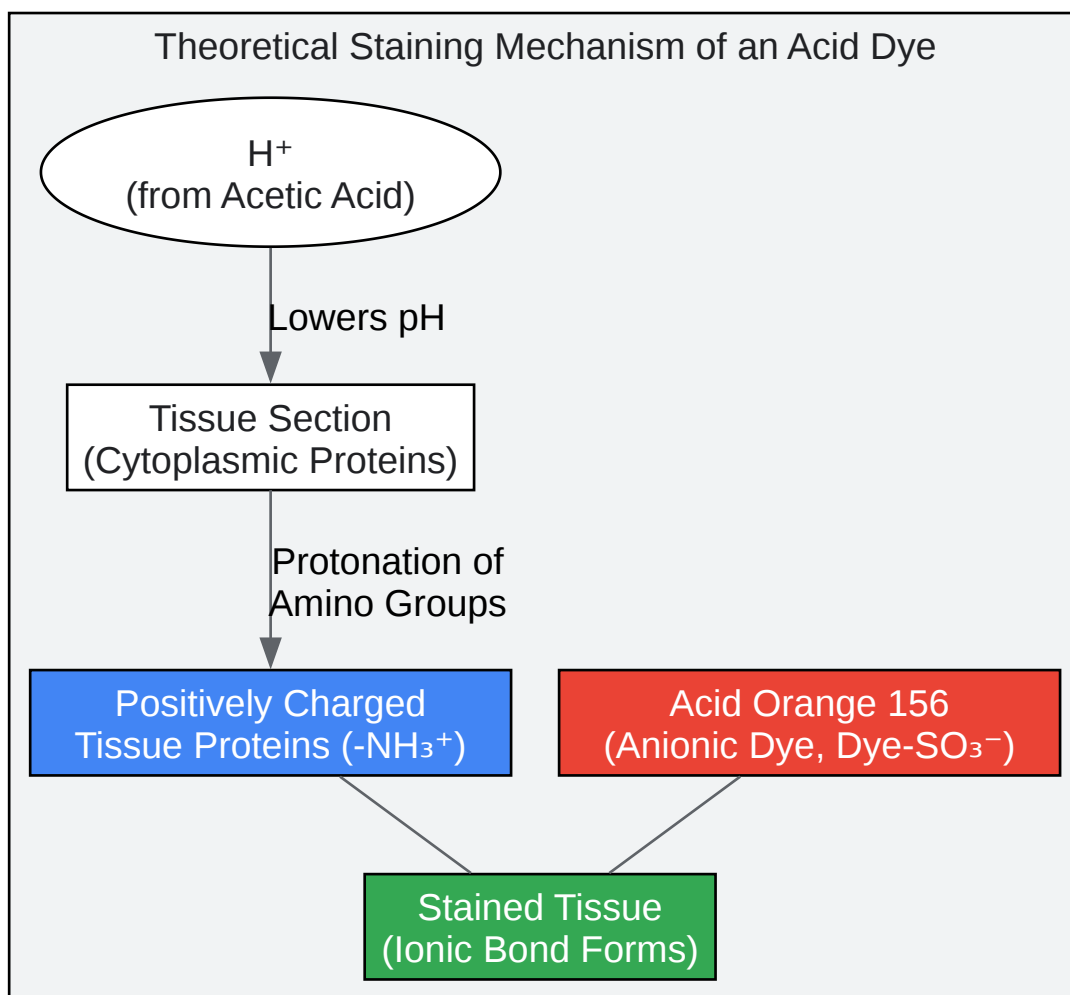


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- Caption: Workflow for preparing **Acid Orange 156** staining solutions.

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- Caption: Ionic bonding of an acid dye to protonated tissue proteins.

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